molecular formula C6H5N3S B13096915 Imidazo[1,2-a]pyrazine-6-thiol CAS No. 763916-91-2

Imidazo[1,2-a]pyrazine-6-thiol

Cat. No.: B13096915
CAS No.: 763916-91-2
M. Wt: 151.19 g/mol
InChI Key: OGVXUXVKFYOOIC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-6-thiol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrazine-6-thiol can be synthesized through various methods. One common approach involves the iodine-catalyzed synthesis, which is efficient and yields good results. This method typically involves a three-component condensation reaction between an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide . The reaction proceeds under mild conditions and produces the desired imidazo[1,2-a]pyrazine derivatives in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and condensation reactions are likely employed. These methods are favored in industrial settings due to their efficiency, cost-effectiveness, and ability to produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-6-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol derivatives.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine-6-thiol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the catalytic active site and peripheral anionic site of the enzyme, inhibiting its activity . This dual binding mechanism enhances its inhibitory potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets and enables the formation of diverse derivatives through chemical modifications.

Properties

CAS No.

763916-91-2

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

imidazo[1,2-a]pyrazine-6-thiol

InChI

InChI=1S/C6H5N3S/c10-6-4-9-2-1-7-5(9)3-8-6/h1-4,10H

InChI Key

OGVXUXVKFYOOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=CC2=N1)S

Origin of Product

United States

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